molecular formula C21H21N3O3S2 B2509015 (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 682783-90-0

(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2509015
CAS No.: 682783-90-0
M. Wt: 427.54
InChI Key: NXIZWFFWKJUKCI-OBGWFSINSA-N
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Description

The compound (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative with a complex substitution pattern. Its structure includes:

  • Core scaffold: A 1,3-thiazolidin-4-one ring with a thione (C=S) group at position 2.

Thiazolidin-4-ones are known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-19(23-12-10-22(11-13-23)16-5-2-1-3-6-16)8-9-24-20(26)18(29-21(24)28)15-17-7-4-14-27-17/h1-7,14-15H,8-13H2/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZWFFWKJUKCI-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-carbaldehyde with a thiazolidinone derivative under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone core can be reduced to form thiazolidines.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenylpiperazine moiety.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced thiazolidinone derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those with furan moieties. These compounds have demonstrated significant inhibitory effects against various bacterial strains. For example, a series of furan chalcone derivatives were evaluated for their ability to inhibit bacterial urease, with some compounds showing promising activity levels comparable to standard drugs . The structural modifications on the furan ring and the thiazolidinone backbone play a crucial role in enhancing their antimicrobial efficacy.

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives similar to the target compound possess cytotoxic effects against various cancer cell lines. For instance, compounds with a similar thiazolidinone structure have shown effectiveness in inducing apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific signaling pathways . The incorporation of phenylpiperazine moieties has been associated with enhanced biological activity, suggesting that this structural feature may contribute to the compound's overall efficacy against cancer cells.

Enzyme Inhibition

The target compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have revealed their ability to inhibit key enzymes involved in disease processes, such as tyrosinase and urease. For example, certain furan-chalcone derivatives have demonstrated strong tyrosinase inhibitory activity, which is critical in conditions like hyperpigmentation . The presence of specific functional groups within the thiazolidinone framework can significantly influence enzyme interaction and inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiazolidinone derivatives. The position and type of substituents on both the furan and thiazolidinone rings have been shown to affect biological outcomes significantly. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved potency against targeted enzymes or cancer cells .

Case Study 1: Antimicrobial Evaluation

A series of synthesized furan-thiazolidinone derivatives were subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the phenylpiperazine group enhanced antibacterial activity significantly. Compounds exhibiting IC50 values lower than conventional antibiotics were identified, paving the way for further development into therapeutic agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies on cell lines such as HeLa and MCF-7 revealed that certain derivatives of thiazolidinones exhibited cytotoxic effects with IC50 values in the low micromolar range. These studies suggest that compounds incorporating both furan and phenylpiperazine moieties can effectively induce cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anti-cancer applications, it inhibits enzymes such as topoisomerase, preventing DNA replication and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound ID / Source Core Structure Position 5 Substituent Position 3 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound Thiazolidinone (E)-Furan-2-ylmethylidene 3-Oxo-3-(4-phenylpiperazinyl)propyl Furan, phenylpiperazine ~478.6 (estimated)
Compound 9e Thiazolidinone (Z)-1,3-Benzodioxol-5-ylmethylene 4-(3-Methoxyphenylmethylamino)butyl Benzodioxole, methoxy 457.13
Compound in Thiazolidinone (E)-[5-(2-Nitrophenyl)furan-2-yl]methylidene 3-Methoxypropyl Nitrophenyl, methoxy ~415.4 (estimated)
Compound in Thiazolidinone (E)-3-(Furan-2-yl)propenylidene 4-Chlorophenyl Chlorophenyl, furan ~348.8
Compound in Thiazolidinone (E)-3-Iodophenylmethylidene Phenyl Iodophenyl ~435.3
Key Observations:

Position 5 Modifications: The target compound’s furan-2-yl group contrasts with benzodioxole (9e) or nitrophenyl-furan () substituents. Furan rings enhance π-stacking but may reduce metabolic stability compared to benzodioxole systems .

Position 3 Variations :

  • The phenylpiperazine-propyl chain in the target compound provides a bulky, basic side chain, likely enhancing solubility and receptor affinity compared to simpler alkyl or aryl groups (e.g., 3-methoxypropyl in ) .

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogues:

  • Anticancer Activity: Thiazolidinones with nitrophenyl () or halogenated aryl groups () show promise in cancer research, particularly in ferroptosis induction .
  • Antimicrobial Properties : Benzodioxole-containing derivatives (e.g., 9e) exhibit activity against microbial targets due to lipophilic aromatic systems .

Biological Activity

The compound (5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidinones, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure is amenable to modifications that can enhance biological activity. The presence of the furan ring and piperazine moiety suggests potential interactions with various biological targets.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that similar compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells, often through the induction of cell cycle arrest at specific phases (G0/G1 or G2/M) .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AB16F1015.6Induces apoptosis
Compound BMCF712.4G0/G1 arrest
Compound CHCT1168.9G2/M arrest

Antidiabetic Activity

Thiazolidinones are recognized for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This mechanism is essential for the development of new antidiabetic agents .

Antioxidant Activity

The antioxidant potential of thiazolidinones has been evaluated using various assays, such as DPPH radical scavenging. Compounds similar to the one have demonstrated significant antioxidant activity, suggesting that they can mitigate oxidative stress in biological systems .

Table 2: Antioxidant Activity of Thiazolidinone Derivatives

CompoundDPPH IC50 (µM)CEAC Value
Compound D0.54 ± 0.010.137 ± 0.01
Compound E1.82 ± 0.050.0014 ± 0.0002

The biological activities of thiazolidinone derivatives are attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, targeting pathways involved in cancer progression and metabolic disorders.
  • Cell Cycle Regulation : These compounds can influence the cell cycle, leading to growth arrest in cancer cells.
  • Apoptosis Induction : They may promote programmed cell death through various signaling pathways.

Case Studies

Recent studies have highlighted the efficacy of thiazolidinone derivatives in preclinical models:

  • A study demonstrated that a thiazolidinone derivative could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Another investigation revealed that modifications to the thiazolidinone structure enhanced its affinity for PPARγ, leading to improved glucose uptake in diabetic models .

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